

An In-depth Technical Guide to 2-Amino-2-(4-isopropylphenyl)ethanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Amino-2-(4-isopropylphenyl)ethanol
Cat. No.:	B1286316

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

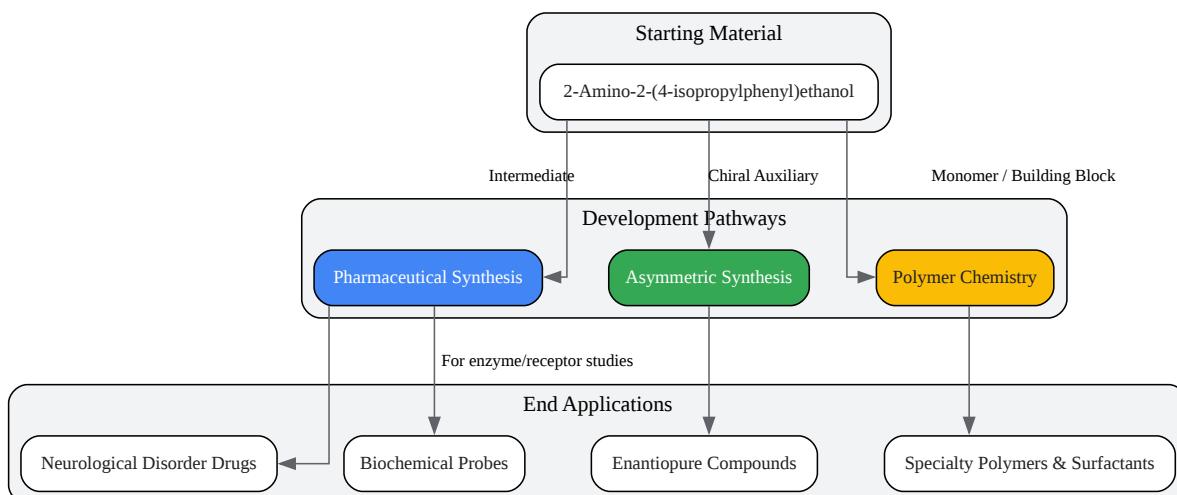
This document provides a comprehensive overview of the chemical and physical properties of **2-Amino-2-(4-isopropylphenyl)ethanol**, a versatile amino alcohol with significant applications in pharmaceutical development, biochemical research, and materials science. It serves as a key intermediate and building block for the synthesis of complex molecules and novel therapeutic agents.

Chemical and Physical Properties

2-Amino-2-(4-isopropylphenyl)ethanol is a chiral amino alcohol notable for its solubility and utility in synthesis.^{[1][2]} Its core structure, featuring a phenyl ring substituted with an isopropyl group, makes it a valuable precursor for creating molecules with specific biological activities. The compound is typically available as a light yellow solid with a purity of 95% or greater, as determined by NMR.^{[1][2]} For stability, it should be stored in a dark, inert atmosphere at temperatures between 2-8°C.^[3]

A summary of its key properties is presented below.

Property	Value	Source(s)
IUPAC Name	2-Amino-2-(4-isopropylphenyl)ethanol	Inferred from Name
CAS Number	910443-18-4	[1] [2] [3]
Molecular Formula	C ₁₁ H ₁₇ NO	[1] [2] [4]
Molecular Weight	179.26 g/mol	[1] [2] [4]
Appearance	Light yellow solid	[1] [2]
Purity	≥ 95% (NMR)	[1] [2]
Solubility	Excellent solubility in water & organic solvents	[1] [2]
Storage Conditions	Store at 2-8°C, inert atmosphere, dark place	[3]
PubChem ID	17389826	[1] [2]
MDL Number	MFCD08752773	[1] [2] [3]
SMILES	CC(C)c1ccc(cc1)C(N)CO	Inferred from Name
Melting Point	Data not available	
Boiling Point	Data not available	


Applications in Research and Development

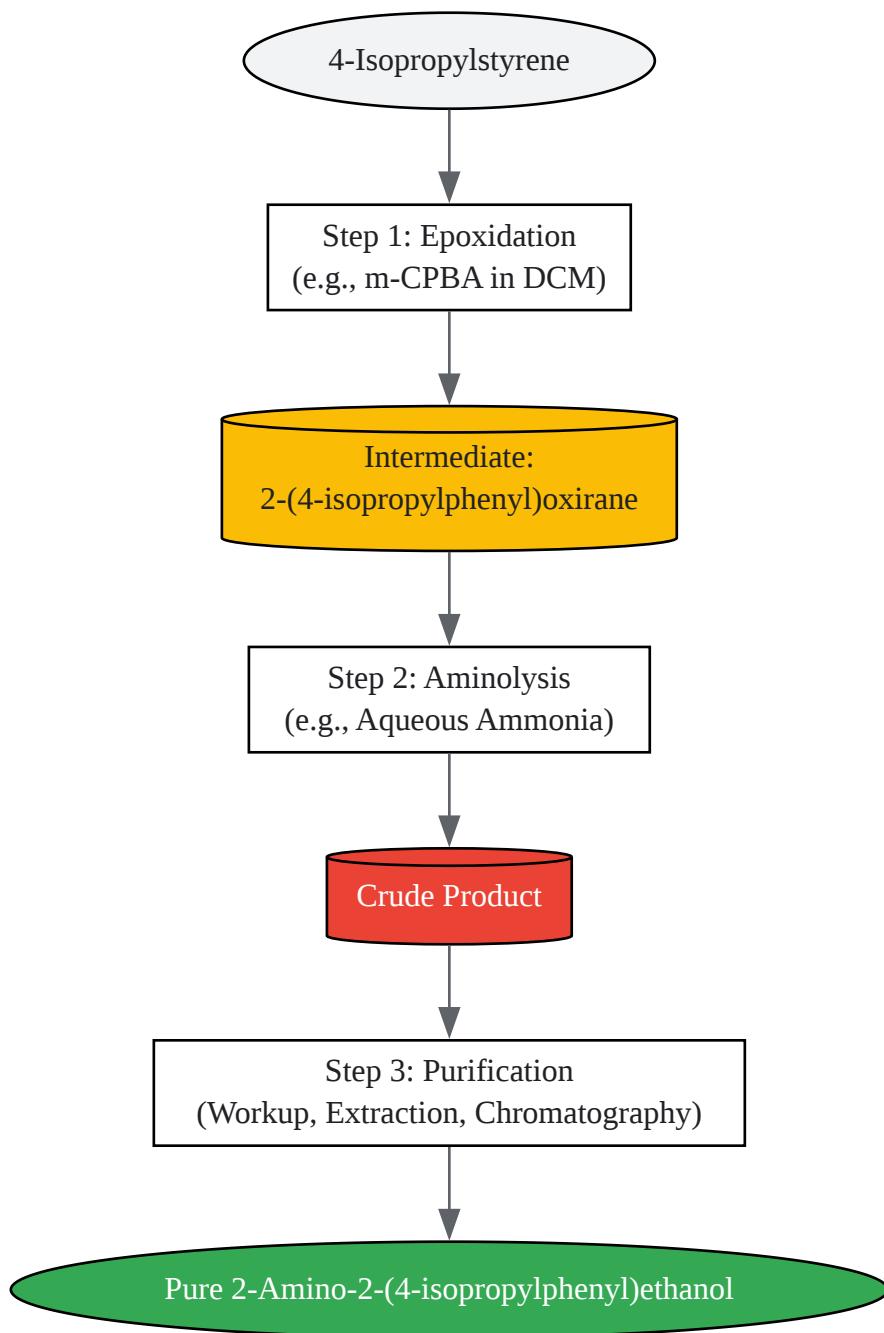
This compound is a valuable intermediate with a range of applications across multiple scientific disciplines.

- **Pharmaceutical Development:** It is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, where it contributes to enhancing drug efficacy and specificity.[\[1\]](#)[\[5\]](#)[\[6\]](#)
- **Biochemical Research:** The molecule is employed in studies focused on enzyme inhibition and receptor binding, offering insights into metabolic pathways and identifying potential

therapeutic targets.[1][5][6]

- Asymmetric Synthesis: Researchers have utilized **2-Amino-2-(4-isopropylphenyl)ethanol** as a chiral auxiliary, which is instrumental in the efficient production of enantiomerically pure compounds.[1][2]
- Materials Science: It serves as a building block in the creation of specialty polymers and functional materials, such as surfactants and polymer additives, where it can modify surface properties and improve formulation stability.[1]
- Analytical Chemistry: In complex mixtures, this chemical can be used as a standard for chromatographic techniques, aiding in the accurate analysis of various samples.[1][6]

[Click to download full resolution via product page](#)


Figure 1: Developmental pathways for **2-Amino-2-(4-isopropylphenyl)ethanol**.

Experimental Protocols

While specific, detailed experimental protocols for **2-Amino-2-(4-isopropylphenyl)ethanol** are not widely published in the reviewed literature, methodologies can be inferred from related amino alcohol compounds.

The synthesis of phenyl-substituted amino alcohols often involves the ring-opening of a corresponding epoxide. A plausible, generalized workflow is as follows:

- **Epoxidation:** The starting material, 4-isopropylstyrene, is oxidized to form 2-(4-isopropylphenyl)oxirane. This is typically achieved using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like dichloromethane (DCM).
- **Aminolysis (Ring-Opening):** The synthesized epoxide is then subjected to aminolysis. The epoxide ring is opened by a nucleophilic attack from an ammonia source (e.g., aqueous ammonia or a protected amine) to form the amino alcohol. This step often requires elevated temperature and pressure.
- **Purification:** The crude product is purified to isolate the final compound. This typically involves an aqueous workup to remove inorganic salts, followed by extraction with an organic solvent. The final purification is commonly achieved through column chromatography on silica gel or recrystallization to yield the pure **2-Amino-2-(4-isopropylphenyl)ethanol**.

[Click to download full resolution via product page](#)

Figure 2: Generalized workflow for the synthesis and purification of the title compound.

For quantitative analysis, a method similar to that used for other amino alcohols can be adapted.^[7] This involves derivatization followed by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

- Sample Preparation: Prepare a standard stock solution of **2-Amino-2-(4-isopropylphenyl)ethanol** in a suitable solvent, such as dimethylformamide (DMF).
- Derivatization: The primary amine group readily derivatizes with reagents like 1-naphthylisothiocyanate (NITC) to form a stable, UV-active derivative.^[7] An aliquot of the sample is mixed with a solution of NITC and allowed to react.
- Chromatographic Conditions:
 - Column: A C18 reverse-phase column is typically suitable.
 - Mobile Phase: An isocratic or gradient mobile phase can be used. A mixture of isoctane and isopropanol (e.g., 80:20 v/v) has been shown to be effective for similar compounds.^[7]
 - Flow Rate: Approximately 1.0 mL/min.
 - Detection: UV detector set to a wavelength appropriate for the derivative (e.g., 254 nm or the absorbance maximum of the NITC-adduct).
- Quantification: A calibration curve is generated using standards of known concentrations. The concentration of the sample is determined by comparing its peak area to the calibration curve.

Biological Activity and Signaling Pathways

While specific signaling pathways involving **2-Amino-2-(4-isopropylphenyl)ethanol** are not detailed in the available literature, its documented use in studying enzyme inhibition and receptor binding suggests its role as a molecular probe or a structural backbone for more complex ligands.^{[1][5][6]}

In drug development, compounds derived from this intermediate likely interact with G-protein coupled receptors (GPCRs) or enzyme active sites, common targets for drugs aimed at neurological disorders. The isopropylphenyl moiety can engage in hydrophobic interactions within a receptor's binding pocket, while the amino alcohol portion can form critical hydrogen bonds and ionic interactions. Its chiral center is particularly important, as stereoisomers often exhibit different binding affinities and efficacies.

The general process of utilizing this compound in a drug discovery context involves its incorporation into a larger molecule through synthetic chemistry, followed by screening in a battery of biological assays to determine its activity at the intended target and its broader pharmacological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 910443-18-4|2-Amino-2-(4-isopropylphenyl)ethanol|BLD Pharm [bldpharm.com]
- 4. 2-[(2-Phenylpropyl)amino]ethanol | C11H17NO | CID 232600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. St John, Velika Hoca | Virtual tour generated by Panotour [blagofund.org]
- 6. utas.edu.au [utas.edu.au]
- 7. osha.gov [osha.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Amino-2-(4-isopropylphenyl)ethanol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1286316#2-amino-2-4-isopropylphenyl-ethanol-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com